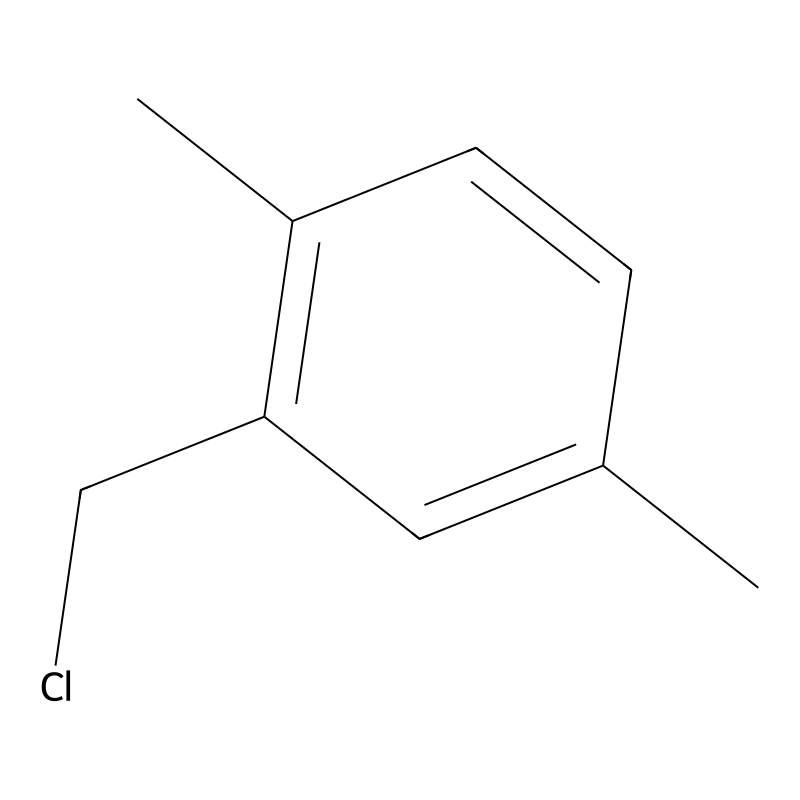

2,5-Dimethylbenzyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Friedel-Crafts Polymerization

One of the primary research applications of 2,5-dimethylbenzyl chloride is its use in Friedel-Crafts step-growth polymerization. This type of polymerization involves the reaction of two or more molecules containing an electrophilic center with a nucleophilic species. In the case of 2,5-dimethylbenzyl chloride, the electrophilic center is the positively charged carbon atom adjacent to the chlorine atom.

2,5-Dimethylbenzyl chloride is an organic compound with the molecular formula and a molecular weight of approximately 154.637 g/mol. It is classified as a chlorinated aromatic hydrocarbon and is known by several synonyms, including benzene, 2-(chloromethyl)-1,4-dimethyl- and 1-chloromethyl-2,5-dimethylbenzene. The compound features a benzene ring substituted with two methyl groups at the 2 and 5 positions and a chloromethyl group at the 1 position, which contributes to its unique chemical properties and reactivity .

- Nucleophilic Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by nucleophiles such as amines or alcohols.

- Friedel-Crafts Reactions: This compound can engage in Friedel-Crafts alkylation or acylation reactions, particularly in the presence of Lewis acids.

- Polymerization: It has been noted to undergo low-temperature Friedel-Crafts step-growth polymerization reactions, making it useful in synthesizing certain polymers .

The synthesis of 2,5-dimethylbenzyl chloride can be achieved through several methods:

- Pressurized Reaction: A common method involves the pressurization reaction of xylene with formaldehyde and hydrochloric acid in a pressure reactor. The reaction typically occurs at high temperatures (around 140 °C) and pressures (approximately 3.7 bar), yielding high purity products .

- Friedel-Crafts Alkylation: This method utilizes the Friedel-Crafts reaction between benzene derivatives and alkyl halides in the presence of a Lewis acid catalyst.

- Chloromethylation: Chloromethylation of dimethylbenzene derivatives can also produce 2,5-dimethylbenzyl chloride through the introduction of a chloromethyl group .

2,5-Dimethylbenzyl chloride has several applications in various fields:

- Chemical Intermediate: It serves as an important intermediate in organic synthesis for producing other chemicals.

- Polymer Production: Its ability to undergo polymerization makes it valuable in creating specific polymeric materials.

- Laboratory Reagent: It is utilized in laboratories for research purposes involving organic synthesis and

While specific interaction studies focused solely on 2,5-dimethylbenzyl chloride are scarce, its behavior as an alkyl halide suggests it may interact with nucleophiles in substitution reactions. Its reactivity profile indicates that it could potentially form adducts with various biological molecules or reactants under appropriate conditions.

Several compounds share structural similarities with 2,5-dimethylbenzyl chloride. Here are some comparable compounds along with their unique features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Benzyl chloride | Benzene ring with one chloromethyl group | Simpler structure; more reactive due to lack of methyl substituents |

| 1,4-Dimethylbenzyl chloride | Two methyl groups at the para position | Different substitution pattern affects reactivity |

| p-Xylene | Benzene ring with two methyl groups | No halogen; used primarily as a solvent |

| 2-Methylbenzyl chloride | One methyl group and one chloromethyl group | Similar reactivity but different substitution position |

These compounds illustrate the diversity within this class of chemicals while highlighting the unique characteristics of 2,5-dimethylbenzyl chloride due to its specific substitution pattern on the aromatic ring .

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H335 (86.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant